molecular formula C8H11Br B14591434 1-Bromo-2-methylidenespiro[2.4]heptane CAS No. 61406-20-0

1-Bromo-2-methylidenespiro[2.4]heptane

Katalognummer: B14591434
CAS-Nummer: 61406-20-0
Molekulargewicht: 187.08 g/mol
InChI-Schlüssel: LNEDGMHCRZPQFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-methylidenespiro[2.4]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a bromine atom attached to a seven-membered ring with a methylene group at the second position. The spiro configuration involves two rings sharing a single carbon atom, which imparts distinct chemical properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylidenespiro[2.4]heptane can be synthesized through various organic reactions. One common method involves the bromination of 2-methylidenespiro[2.4]heptane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methylidenespiro[2.4]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The methylene group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Addition: Electrophiles such as hydrogen halides or halogens in non-polar solvents.

Major Products:

    Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination: Alkenes with varying degrees of substitution.

    Addition: Halogenated or hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-methylidenespiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methylidenespiro[2.4]heptane involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-2-methylidenespiro[2.4]heptane
  • 1-Bromo-2-methylidenespiro[2.5]octane
  • 1-Bromo-2-methylidenespiro[3.4]octane

Comparison: 1-Bromo-2-methylidenespiro[24]heptane is unique due to its specific ring size and substitution pattern Compared to 2-Chloro-2-methylidenespiro[24]heptane, the bromine atom imparts different reactivity and physical properties The spiro[25] and spiro[3

Eigenschaften

CAS-Nummer

61406-20-0

Molekularformel

C8H11Br

Molekulargewicht

187.08 g/mol

IUPAC-Name

1-bromo-2-methylidenespiro[2.4]heptane

InChI

InChI=1S/C8H11Br/c1-6-7(9)8(6)4-2-3-5-8/h7H,1-5H2

InChI-Schlüssel

LNEDGMHCRZPQFO-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(C12CCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.